![molecular formula C20H12F3N3 B2559222 5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine CAS No. 339106-51-3](/img/structure/B2559222.png)
5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine is a chemical compound with the formula C20H12F3N3 . It is a derivative of pyridazinone, a class of compounds that have been found to exhibit a wide range of pharmacological activities .
Molecular Structure Analysis
In pyridazinone derivatives, it has been revealed that the pyridine system is in skew boat conformation, the phenyl ring is in pseudo-axial position, and the pyridazinone ring is planar .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine are not explicitly mentioned in the search results. The molecular weight is reported to be 351.32 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Pyridazine derivatives, such as those studied by Sallam et al. (2021), are highlighted for their significant biological properties, including anti-tumor and anti-inflammatory activity. These compounds were synthesized and characterized through NMR, IR, mass spectral studies, and X-ray diffraction, providing a basis for understanding their structure and potential applications (Sallam et al., 2021).
Electronic and Optical Properties
- Klikar et al. (2017) explored the synthesis of a series of push-pull chromophores with various π-linkers, including pyridazine derivatives. This research contributes to the understanding of the electronic and optical properties of these compounds, with implications for their use in non-linear optical (NLO) applications (Klikar et al., 2017).
Antimicrobial and Antiviral Activities
- The antimicrobial and antiviral potential of pyridazine and pyrazine derivatives was explored in several studies. For instance, Ali et al. (2009) synthesized novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing a diphenyl-1,2,4-triazine moiety, showing significant antimicrobial activity. This indicates the potential of these compounds in developing new antimicrobial agents (Ali, 2009).
Electrochromic Materials
- Research by Zhao et al. (2014) introduced three novel monomers based on pyrido[4,3-b]pyrazine as the acceptor unit, coupled with thiophene derivatives. The resulting polymers exhibited notable electrochromic properties, switching between various colors and transmissive states, highlighting their utility in NIR electrochromic devices (Zhao et al., 2014).
Heterocyclic Chemistry and Drug Design
- The synthesis of novel heterocyclic compounds, such as those reported by Reheim and Baker (2017), showcases the versatility of pyrazolo[3,4-d]pyridazine derivatives in pharmaceutical research. These compounds exhibit diverse pharmacological activities, including antimicrobial effects, suggesting their potential in drug development (Reheim & Baker, 2017).
Propiedades
IUPAC Name |
5,8-diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N3/c21-20(22,23)15-11-16-17(13-7-3-1-4-8-13)25-26-18(19(16)24-12-15)14-9-5-2-6-10-14/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCWNEHRQBXXNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=C2C=C(C=N3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

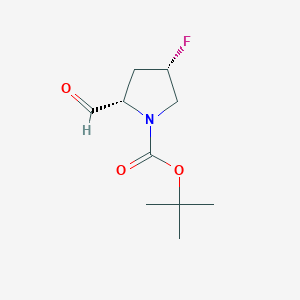
![1-[3-Hydroxy-3-(4-methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2559141.png)
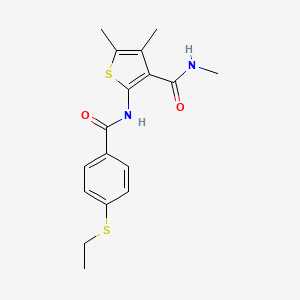
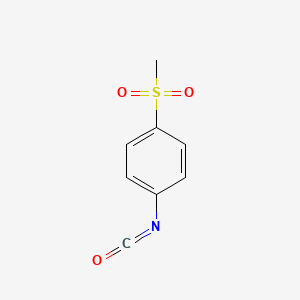

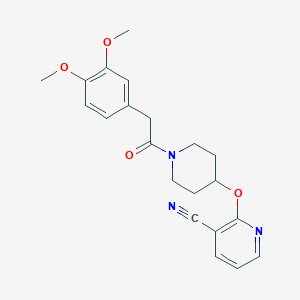
![4-((benzo[c][1,2,5]thiadiazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2559150.png)
![2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine](/img/structure/B2559151.png)
![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2559152.png)
![4-(methoxymethyl)-1-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2559153.png)
![N-(2-(1H-pyrrol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2559154.png)

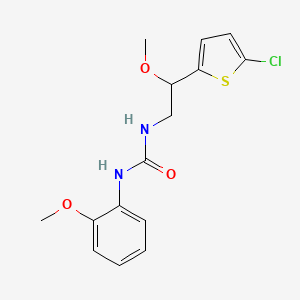
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2559160.png)